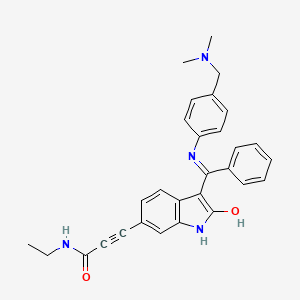

BI-847325

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-[3-[N-[4-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indol-6-yl]-N-ethylprop-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N4O2/c1-4-30-26(34)17-13-20-12-16-24-25(18-20)32-29(35)27(24)28(22-8-6-5-7-9-22)31-23-14-10-21(11-15-23)19-33(2)3/h5-12,14-16,18,32,35H,4,19H2,1-3H3,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUQMWSIGPQEMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C#CC1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=C(C=C3)CN(C)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207293-36-4, 2128698-24-6 | |

| Record name | BI 847325 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207293364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BI-847325 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2128698246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BI-847325 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXD8ZW7UVZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dual-Action Inhibitor BI-847325: A Technical Overview of its Mechanism in BRAF-Mutant Melanoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastatic melanoma harboring BRAF mutations presents a significant clinical challenge, often developing resistance to targeted therapies. BI-847325, a potent and orally bioavailable small molecule, has emerged as a promising therapeutic agent. This technical guide provides an in-depth analysis of the mechanism of action of this compound in BRAF-mutant melanoma, focusing on its dual inhibitory effects on the Mitogen-Activated Protein Kinase (MAPK) pathway and Aurora kinases. This document synthesizes preclinical data, outlines key experimental methodologies, and visualizes the underlying molecular interactions to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Dual Inhibition of MEK and Aurora Kinases

This compound functions as an ATP-competitive inhibitor, uniquely targeting two critical hubs in cancer cell proliferation and survival: the MEK1/2 enzymes within the MAPK signaling cascade and the Aurora A/B/C kinases, which are key regulators of mitosis.[1] This dual-inhibition strategy offers a multi-pronged attack on BRAF-mutant melanoma cells, addressing both mitogenic signaling and cell cycle progression.[2][3]

Inhibition of the MAPK Pathway

In BRAF-mutant melanoma, the MAPK pathway is constitutively active, driving uncontrolled cell growth.[4] this compound directly inhibits MEK1 and MEK2, the downstream effectors of BRAF, thereby blocking the phosphorylation and activation of ERK1/2.[5] This leads to the suppression of signals that promote cell proliferation and survival.[4] Preclinical studies have demonstrated that in BRAF-mutant melanoma cell lines, the antitumor effects of this compound are primarily attributed to MEK inhibition.[2][3]

Inhibition of Aurora Kinases

Aurora kinases (A, B, and C) are essential for proper mitotic progression, including spindle assembly and chromosome segregation.[1] Their overexpression is common in various cancers and is associated with genomic instability. This compound's inhibition of Aurora kinases disrupts these mitotic processes, leading to defects in cell division and ultimately, apoptosis.[1] This action is particularly relevant in overcoming resistance mechanisms that may be independent of the MAPK pathway.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified in numerous preclinical studies. The following tables summarize key in vitro and in vivo data in BRAF-mutant melanoma models.

In Vitro Efficacy

| Cell Line | BRAF Mutation | Assay Type | Metric | Value (nmol/L) | Reference |

| A375 | V600E | Proliferation | GI₅₀ | 7.5 | [5] |

| A375 | V600E | p-ERK Inhibition | IC₅₀ | 10-30 | [5] |

| A375 | V600E | p-HH3 Inhibition | IC₅₀ | 10 | [5] |

In Vivo Efficacy in Xenograft Models

| Xenograft Model | BRAF Mutation | Dosing Schedule | Outcome | Reference |

| A375 | V600E | 10 mg/kg, daily | Significant tumor growth inhibition | [2][3] |

| 1205Lu (naïve) | V600E | 70 mg/kg, weekly | Durable tumor regression (>65 days) | [4] |

| 1205LuR (vemurafenib-resistant) | V600E | 70 mg/kg, weekly | Suppression of tumor growth | [4] |

Overcoming BRAF Inhibitor Resistance

A significant advantage of this compound is its ability to overcome acquired resistance to BRAF inhibitors like vemurafenib.[4] Resistance often arises from the reactivation of the MAPK pathway or the activation of parallel survival pathways. This compound's dual mechanism directly addresses these escape routes.

Mechanistically, this compound has been shown to:

-

Reduce total MEK expression: Unlike some other MEK inhibitors, this compound can lead to a decrease in the total protein levels of MEK.

-

Suppress Mcl-1 expression: Mcl-1 is an anti-apoptotic protein. Its downregulation by this compound sensitizes resistant cells to apoptosis.

-

Increase BIM expression: BIM is a pro-apoptotic protein, and its upregulation further promotes cell death.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. aacrjournals.org [aacrjournals.org]

The Dual MEK and Aurora Kinase Inhibitor BI-847325: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-847325 is an orally bioavailable, ATP-competitive small molecule inhibitor that uniquely targets both the mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[1] This dual inhibitory action offers a compelling therapeutic strategy by simultaneously targeting two distinct and critical pathways in cancer cell proliferation and survival: the RAS/RAF/MEK/ERK signaling cascade, which is frequently dysregulated in various cancers, and the Aurora kinase family, which plays an essential role in mitotic progression.[1][2] Preclinical studies have demonstrated the potential of this compound in a range of solid and hematologic cancer models, particularly those with BRAF and KRAS mutations.[2][3] This technical guide provides a comprehensive overview of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing its mechanism of action and relevant biological pathways.

Core Mechanism of Action

This compound exerts its anti-neoplastic activity through the inhibition of two key families of kinases:

-

MEK1 and MEK2: As a central component of the MAPK signaling pathway, MEK1/2 inhibition by this compound prevents the phosphorylation and activation of ERK1/2. This, in turn, blocks downstream signaling that promotes cell proliferation and survival.[2]

-

Aurora Kinases A, B, and C: These serine/threonine kinases are crucial for proper mitotic spindle formation and chromosome segregation during cell division.[1] By inhibiting Aurora kinases, this compound disrupts mitosis, leading to cell cycle arrest and apoptosis.[1][2]

The dual inhibition of these pathways may offer synergistic anti-tumor effects and potentially overcome resistance mechanisms associated with single-agent therapies targeting either pathway alone.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | Species | IC50 (nM) | Reference |

| MEK1 | Human | 25 | [2][4] |

| MEK2 | Human | 4 | [4][5] |

| Aurora A | Human | 25 | [2][4] |

| Aurora B | Xenopus laevis | 3 | [2][4] |

| Aurora C | Human | 15 | [4][5] |

Table 2: In Vitro Cellular Activity

| Cell Line | Cancer Type | Key Mutation(s) | GI50 (nM) | Reference |

| A375 | Melanoma | BRAF V600E | 7.5 | [2] |

| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 60 | [2] |

Table 3: In Vivo Efficacy in Xenograft Models

| Model | Cancer Type | Dosing Schedule | Outcome | Reference |

| A375 | Melanoma (BRAF V600E) | 10 mg/kg, daily, oral | Sustained tumor regression | [2] |

| Various | Colorectal, Gastric, Mammary, Pancreatic | 40 and 80 mg/kg, once weekly, oral | Strong anti-tumor growth; tumor regressions observed | [3][6] |

| 1205Lu & 1205LuR | Melanoma | 70 mg/kg, once weekly, oral | Significant tumor suppression | [4] |

| MAXFTN 401 | Triple-Negative Mammary Cancer | 80 mg/kg, once weekly (in combination with capecitabine) | Complete remission | [3][6] |

| CXF 1103 | Colon Cancer | 80 mg/kg, once weekly (in combination with capecitabine) | Partial regression | [3][6] |

| GXA 3011 & GXA 3023 | Gastric Cancer | 80 mg/kg, once weekly (in combination with capecitabine) | Tumor stasis | [3][6] |

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the signaling pathways targeted by this compound and its dual mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below. These protocols are based on standard laboratory procedures and information reported in the referenced literature.

In Vitro Kinase Assays

These assays are performed to determine the direct inhibitory effect of this compound on the enzymatic activity of target kinases.

Methodology:

-

Reagents: Recombinant human MEK1, MEK2, Aurora A, and Aurora C kinases, and Xenopus laevis Aurora B. ATP and appropriate kinase-specific substrates.

-

Procedure:

-

Kinase reactions are typically performed in 96- or 384-well plates.

-

A dilution series of this compound is prepared.

-

The kinase, substrate, and this compound are incubated together in a buffer containing ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays (measuring incorporation of ³²P-ATP) or fluorescence/luminescence-based assays.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation (GI50) Assay

This assay measures the concentration of this compound required to inhibit the growth of cancer cell lines by 50%.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., A375, Calu-6) are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

A serial dilution of this compound is added to the wells.

-

The plates are incubated for a defined period, typically 72 hours.

-

Cell viability or metabolic activity is assessed using reagents such as Alamar blue or MTS.[4]

-

-

Data Analysis: The absorbance or fluorescence is measured, and the GI50 value is calculated from the dose-response curve.

Western Blot Analysis

Western blotting is used to detect changes in protein expression and phosphorylation levels, providing insights into the pharmacodynamic effects of this compound on its target pathways.[2]

Methodology:

-

Sample Preparation:

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer:

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for target proteins (e.g., phospho-ERK, total ERK, phospho-Histone H3, Mcl-1, Bim).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.

Methodology:

-

Cell Treatment: Cells are treated with this compound for a specified time (e.g., 48 hours).[2]

-

Staining:

-

Data Acquisition and Analysis:

-

The DNA content of individual cells is measured using a high-content screening system like the Cellomics ArrayScan VTI HCS Reader or a flow cytometer.[2]

-

The percentage of cells in each phase of the cell cycle is quantified based on DNA content.

-

In Vivo Subcutaneous Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation:

-

Human cancer cells (e.g., A375, COLO 205) are harvested and resuspended in a suitable medium, sometimes mixed with Matrigel.

-

A specific number of cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

-

Tumor Growth and Treatment:

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into control and treatment groups.

-

This compound is administered orally according to the specified dosing schedule (e.g., 10 mg/kg daily or 40-80 mg/kg weekly).[2][3] The vehicle used for in vivo experiments is often a solution of 1% 2-hydroxyethyl cellulose and polysorbate 80, with the pH adjusted.[3]

-

-

Monitoring and Endpoint:

-

Tumor volume and body weight are measured regularly.

-

The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

-

At the end of the study, tumors may be excised for pharmacodynamic analyses (e.g., Western blotting, immunohistochemistry).

-

Pharmacodynamic Biomarker Analysis

These analyses are performed on tumor tissue from xenograft models to confirm target engagement in vivo.[2]

Methodology:

-

Immunohistochemistry (IHC):

-

Tumor tissues are fixed, embedded in paraffin, and sectioned.

-

Sections are stained with antibodies against biomarkers such as phospho-ERK and phospho-Histone H3 (a marker of Aurora B activity).

-

Staining intensity is visualized and quantified.

-

-

Electrochemoluminescence (ECL) Assays:

-

Tumor lysates are prepared as described for Western blotting.

-

Levels of phospho-MEK and phospho-ERK are quantified using kits such as those from MesoScale Discovery, providing a more quantitative measure of target inhibition.[2]

-

Conclusion

This compound is a potent dual inhibitor of MEK and Aurora kinases with demonstrated preclinical activity in a variety of cancer models. Its unique mechanism of action, targeting both mitogenic signaling and cell cycle progression, provides a strong rationale for its investigation as a cancer therapeutic. While a phase I clinical trial suggested an acceptable safety profile, further development was halted due to insufficient drug exposure at the maximum tolerated dose to achieve significant MEK inhibition.[7] Nevertheless, the preclinical data and the biological rationale for dual MEK/Aurora kinase inhibition remain a valuable area of study in oncology research. This guide provides a foundational technical resource for professionals in the field to understand the preclinical evaluation and mechanism of this compound.

References

- 1. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]

- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 3. LLC cells tumor xenograft model [protocols.io]

- 4. Subcutaneous Xenograft Tumor Model [bio-protocol.org]

- 5. reactionbiology.com [reactionbiology.com]

- 6. benchchem.com [benchchem.com]

- 7. redeca.med.uchile.cl [redeca.med.uchile.cl]

BI-847325: An In-depth Technical Guide on its ATP-Competitive Binding Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ATP-competitive binding properties of BI-847325, a potent dual inhibitor of MEK and Aurora kinases. This document outlines the quantitative inhibitory profile of this compound, details the experimental methodologies for its characterization, and visualizes the key signaling pathways it modulates.

Quantitative Inhibitory Profile

This compound demonstrates potent, ATP-competitive inhibition of both MEK and Aurora kinases. The following table summarizes the in vitro inhibitory activity of this compound against its primary targets and a selection of off-target kinases, as determined by biochemical assays.

| Target Kinase | Species | IC50 (nM) | Reference(s) |

| Primary Targets | |||

| MEK1 | Human | 25 | [1][2][3] |

| MEK2 | Human | 4 | [2][3] |

| Aurora A | Human | 25 | [1][2][3][4] |

| Aurora B | Xenopus laevis | 3 | [1][2][3][4] |

| Aurora C | Human | 15 | [1][2][3][4] |

| Selected Off-Targets | |||

| LCK | Human | 5 | [3] |

| MAP3K8 (COT) | Human | 93 | [3] |

| FGFR1 | Human | >50% inhibition at 1000 nM | [1] |

| AMPK | Human | >50% inhibition at 1000 nM | [1] |

| CAMK1D | Human | >50% inhibition at 1000 nM | [1] |

| TBK1 | Human | >50% inhibition at 1000 nM | [1] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by simultaneously targeting two critical signaling pathways involved in cell proliferation and division: the RAS/RAF/MEK/ERK pathway and the Aurora kinase pathway, which governs mitosis.

RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. This compound competitively binds to the ATP-binding pocket of MEK1 and MEK2, preventing their phosphorylation and activation of ERK1/2. This leads to the inhibition of downstream signaling and a reduction in cell proliferation.

Aurora Kinase Signaling in Mitosis

Aurora kinases (A, B, and C) are essential for the proper execution of mitosis. They are involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. This compound's inhibition of Aurora kinases disrupts these processes, leading to mitotic arrest and ultimately, apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the ATP-competitive binding properties and cellular effects of this compound.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the activity (IC50) of a target kinase.

Materials:

-

Recombinant human MEK1, MEK2, Aurora A, Aurora B, and Aurora C kinases.

-

Kinase-specific substrates (e.g., inactive ERK2 for MEK, histone H3 for Aurora B).

-

ATP (Adenosine triphosphate).

-

This compound, serially diluted in DMSO.

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

-

Detection reagents (e.g., [γ-33P]ATP, ADP-Glo™ Kinase Assay kit).

-

96- or 384-well assay plates.

Procedure:

-

Add diluted this compound or DMSO (vehicle control) to the assay wells.

-

Add the kinase to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C or room temperature.

-

Terminate the reaction (e.g., by adding a stop solution like trichloroacetic acid).

-

Quantify the amount of substrate phosphorylation. This can be done by measuring the incorporation of radioactive phosphate from [γ-33P]ATP or by using luminescence-based assays that measure ADP production.

-

Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (AlamarBlue Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

This compound, serially diluted in cell culture medium.

-

AlamarBlue™ reagent.

-

96-well cell culture plates.

-

Plate reader capable of measuring fluorescence or absorbance.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Add AlamarBlue™ reagent to each well (typically 10% of the well volume).

-

Incubate the plates for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability versus the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).[2]

Western Blot Analysis for Target Modulation

This technique is used to detect changes in the phosphorylation status of downstream targets of MEK (p-ERK) and Aurora kinases (p-Histone H3) in cells treated with this compound.

Materials:

-

Cancer cell lines.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, buffers, and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies:

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology, #4370)[5]

-

Rabbit or Mouse anti-total ERK1/2 (e.g., Cell Signaling Technology, #9102)[5]

-

Rabbit anti-phospho-Histone H3 (Ser10) (e.g., Cell Signaling Technology, #53348)[5]

-

Rabbit anti-total Histone H3 (e.g., Cell Signaling Technology, #4499)[5]

-

Loading control antibody (e.g., anti-β-actin).

-

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).[1]

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total ERK) or a loading control.

This technical guide provides a foundational understanding of the ATP-competitive binding properties of this compound, offering valuable data and methodologies for researchers in the field of oncology and drug development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a selective dual MEK and Aurora kinases inhibitor, reduces aggressive behavior of anaplastic thyroid carcinoma on an in vitro three-dimensional culture - PMC [pmc.ncbi.nlm.nih.gov]

BI-847325: A Dual Inhibitor of MEK and Aurora Kinases in Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-847325 is a potent, orally bioavailable, ATP-competitive inhibitor that uniquely targets both the mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[1] This dual mechanism of action allows this compound to intervene in cell cycle progression at multiple critical phases, offering a promising therapeutic strategy for various malignancies, particularly those with mutations in the RAS/RAF/MEK/ERK pathway.[1][2] By inhibiting MEK, a key component of the MAPK signaling pathway, this compound can induce a G1 cell cycle arrest.[3] Simultaneously, its inhibition of Aurora kinases disrupts mitotic spindle formation and chromosome segregation, leading to errors in cell division and subsequent apoptosis.[1] This whitepaper provides a comprehensive technical overview of this compound's role in cell cycle progression, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Dual Pathway Inhibition

This compound's primary mechanism of action is the simultaneous inhibition of two distinct and critical signaling pathways involved in cell proliferation and division.

-

MEK Inhibition (MAPK Pathway): this compound selectively binds to and inhibits the activity of MEK1 and MEK2.[1] MEK kinases are central to the RAS/RAF/MEK/ERK signaling cascade, a pathway frequently upregulated in various cancers that plays a crucial role in promoting cell proliferation.[1] Inhibition of MEK prevents the phosphorylation and activation of ERK, which in turn blocks the transcription of genes required for the G1 to S phase transition, resulting in a G1-phase arrest.[3]

-

Aurora Kinase Inhibition: The compound also potently inhibits Aurora kinases A, B, and C.[1] These serine/threonine kinases are essential for proper mitotic progression, including centrosome maturation, spindle assembly, and chromosome segregation.[1][4] Inhibition of Aurora kinases, particularly Aurora B, leads to defects in the mitotic spindle apparatus, preventing proper chromosome alignment and segregation, which can result in polyploidy and ultimately induce apoptosis.[1][3]

This dual-targeting approach offers a potential advantage over single-agent therapies by creating a multi-pronged attack on cancer cell proliferation.

Quantitative Data Presentation

The potency of this compound has been characterized through various enzymatic and cell-based assays.

Table 1: Enzymatic Inhibition (IC50)

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against its primary kinase targets.

| Target Kinase | Species | IC50 (nM) | Reference |

| Aurora B | Xenopus laevis | 3 | [5][6] |

| Aurora A | Human | 25 | [5][6] |

| Aurora C | Human | 15 | [5][6] |

| MEK1 | Human | 25 | [5][6] |

| MEK2 | Human | 4 | [5][6] |

Table 2: Cellular Proliferation Inhibition (GI50)

The growth inhibitory (GI50) concentrations were determined in cancer cell lines with different genetic backgrounds.

| Cell Line | Cancer Type | Key Mutation(s) | GI50 (nM) | Reference |

| A375 | Melanoma | BRAFV600E | 7.5 | [3] |

| Calu-6 | NSCLC | KRASQ61K | 60 | [3] |

Table 3: Effect on Cell Cycle Distribution

Treatment with this compound leads to distinct changes in cell cycle phase distribution, reflecting its dual mechanism of action.

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

| C643 | Control | Data not specified | Data not specified | Data not specified | [7] |

| C643 | This compound | Decreased | Decreased | Increased | [7] |

| SW1736 | Control | Data not specified | Data not specified | Data not specified | [7] |

| SW1736 | This compound | Decreased | Decreased | No significant change | [7] |

| A375 | This compound | Shows features of both G1 arrest and accumulation of polyploid cells. | [3] |

Note: A study on anaplastic thyroid carcinoma cell lines C643 and SW1736 showed that this compound decreased the number of cells in the G0/G1 and S phases.[7] In C643 cells, this was accompanied by an accumulation of cells in the G2/M phase.[7] In A375 melanoma cells, treatment resulted in a unique cell-cycle profile with characteristics of both MEK inhibition (G1 arrest) and Aurora B inhibition (accumulation of multinucleated/polyploid cells).[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on cell cycle progression.

Cell Proliferation Assay (Alamar Blue Method)

This protocol is adapted from methodologies used to assess the growth-inhibitory effects of this compound.[5]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 2,500 cells per 100 µL of culture medium. Allow cells to adhere and grow overnight.

-

Compound Treatment: Prepare serial dilutions of this compound at various concentrations (e.g., ranging from 0.001 to 30 µM).[8] Treat the cells with the compound dilutions and incubate for 72 hours.

-

Metabolic Activity Measurement: Add Alamar blue reagent to each well according to the manufacturer's protocol.

-

Incubation: Incubate the plates for a specified time (typically 2-4 hours) at 37°C.

-

Data Acquisition: Measure the fluorescence or absorbance of each well using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value by plotting viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing DNA content to determine cell cycle phase distribution following this compound treatment.[3][7][9]

-

Cell Culture and Treatment: Culture cells (e.g., A375, C643) to approximately 70-80% confluency. Treat cells with the desired concentration of this compound or a vehicle control for a specified duration (e.g., 48 hours).[3][4]

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This step permeabilizes the cells.[9] Store fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye like Propidium Iodide (PI) and RNase A to prevent staining of double-stranded RNA.[10]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer.[7] Measure the fluorescence signal of the DNA dye on a linear scale to resolve the 2N (G0/G1) and 4N (G2/M) DNA content peaks.[10]

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Western Blot Analysis

This protocol is used to assess the levels of key proteins and their phosphorylation status to confirm target engagement by this compound.[3][7]

-

Protein Extraction: Treat cells with this compound for a specified time (e.g., 24 hours).[3] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-ERK, total MEK, phospho-Histone H3) overnight at 4°C.[7]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation.

Integrated Effect on Cell Cycle Progression

The dual inhibition of MEK and Aurora kinases by this compound results in a complex and potent anti-proliferative effect. While MEK inhibition primarily blocks entry into the S phase, Aurora kinase inhibition disrupts the successful completion of mitosis. This combined action ensures that cells are halted at multiple points in their division cycle, reducing the likelihood of resistance developing through the activation of bypass pathways.[8] The ultimate outcome for cancer cells is cell cycle arrest, and in many cases, the induction of apoptosis.[6][7]

Conclusion

This compound represents an innovative therapeutic agent that disrupts cell cycle progression through the dual inhibition of MEK and Aurora kinases. Its ability to induce both G1 arrest and mitotic catastrophe provides a robust mechanism for inhibiting the growth of cancer cells, particularly those reliant on the MAPK pathway. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals exploring the therapeutic potential of this compound and similar multi-targeted inhibitors in oncology.

References

- 1. Facebook [cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. The novel ATP-competitive MEK/Aurora kinase inhibitor this compound overcomes acquired BRAF inhibitor resistance through suppression of Mcl-1 and MEK expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a selective dual MEK and Aurora kinases inhibitor, reduces aggressive behavior of anaplastic thyroid carcinoma on an in vitro three-dimensional culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wi.mit.edu [wi.mit.edu]

- 10. cancer.wisc.edu [cancer.wisc.edu]

Investigating BI-847325 in KRAS-Mutant Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, with mutations in the KRAS oncogene being one of the most prevalent and challenging therapeutic targets. KRAS mutations, present in approximately 30% of non-small cell lung cancers (NSCLCs), lead to constitutive activation of downstream signaling pathways, driving tumor cell proliferation and survival.[1][2] Historically, direct inhibition of KRAS has proven difficult.[2] This has led to the exploration of inhibitors targeting downstream effectors, such as the MEK and Aurora kinases.

BI-847325 is a potent, orally bioavailable, ATP-competitive dual inhibitor of both MEK1/2 and Aurora kinases A/B.[3][4] This dual mechanism of action presents a rational therapeutic strategy for KRAS-mutant lung cancer by simultaneously targeting two critical pathways involved in cell cycle progression and mitogenic signaling. This technical guide provides an in-depth overview of the preclinical investigation of this compound in the context of KRAS-mutant lung cancer, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action: Dual Inhibition of MEK and Aurora Kinases

This compound exerts its anti-tumor effects by concurrently inhibiting two distinct and critical families of kinases:

-

MEK1/2 Inhibition: As a key component of the RAS/RAF/MEK/ERK signaling cascade, MEK1/2 phosphorylation and activation are critical for transmitting pro-proliferative signals downstream of KRAS. By inhibiting MEK1/2, this compound blocks the phosphorylation of ERK1/2, thereby attenuating the signaling cascade that promotes cell growth and survival.[2][3]

-

Aurora Kinase Inhibition: Aurora kinases (A and B) are essential for proper mitotic progression. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. Inhibition of Aurora kinases by this compound disrupts these processes, leading to mitotic arrest, polyploidy, and ultimately, apoptosis.

In KRAS-mutant cancer models, the antitumor effects of this compound have been attributed to both MEK and Aurora kinase inhibition. While BRAF-mutant models appear more sensitive to the MEK inhibitory effects of the compound, in KRAS-mutant models, Aurora kinase inhibition plays a more prominent role, particularly at lower doses.[3][4] However, at higher, less frequent doses, dual inhibition of both pathways is observed in KRAS-mutant tumors.[3]

dot

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo efficacy of this compound in KRAS-mutant lung cancer models.

Table 1: In Vitro Activity of this compound in a KRAS-Mutant Lung Cancer Cell Line

| Cell Line | KRAS Mutation | GI₅₀ (nmol/L) |

| Calu-6 | Q61K | 60[3] |

Table 2: In Vivo Efficacy of this compound in a KRAS-Mutant Lung Cancer Xenograft Model (Calu-6)

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition |

| This compound | 10 mg/kg, daily, oral | Significant inhibition[3] |

| This compound | 70 mg/kg, once weekly, oral | Statistically significant difference vs. MEK inhibitor alone[3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Western Blot Analysis for Phospho-ERK Inhibition

This protocol describes the detection of phosphorylated ERK (p-ERK) in KRAS-mutant lung cancer cell lines following treatment with this compound.

Materials:

-

KRAS-mutant lung cancer cell lines (e.g., Calu-6)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit or Mouse anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells to achieve 70-80% confluency. Treat cells with desired concentrations of this compound or vehicle control for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Denature protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody (typically 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

dot

Cell Proliferation (MTT) Assay

This protocol outlines the use of an MTT assay to determine the effect of this compound on the proliferation of KRAS-mutant lung cancer cells.

Materials:

-

KRAS-mutant lung cancer cell lines

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Treatment: After allowing cells to adhere overnight, treat with serial dilutions of this compound or vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value.

dot

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a KRAS-mutant lung cancer xenograft model.

Materials:

-

KRAS-mutant lung cancer cells (e.g., Calu-6)

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation and Implantation: Harvest and resuspend cancer cells in PBS or a mixture with Matrigel. Subcutaneously inject the cell suspension into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Treatment Administration: Administer this compound or vehicle control orally according to the desired dosing schedule (e.g., daily or weekly).

-

Tumor Measurement and Monitoring: Measure tumor volume with calipers at regular intervals. Monitor animal body weight and overall health.

-

Endpoint: At the end of the study (defined by tumor size or time), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Data Analysis: Calculate tumor growth inhibition and assess the statistical significance of the treatment effect.

dot

Clinical Investigation

A first-in-human Phase I clinical trial of this compound was conducted in patients with advanced solid tumors.[5] The study established the maximum tolerated dose (MTD) and showed that the compound had an acceptable safety profile.[5] While some patients experienced stable disease and one partial response was observed, the development of this compound was halted due to insufficient drug exposure at the MTD to achieve relevant MEK inhibition.[5] Specific outcomes for patients with KRAS-mutant lung cancer within this trial have not been detailed in the available literature.

Conclusion

This compound demonstrates potent preclinical activity in KRAS-mutant lung cancer models through its unique dual-inhibition of MEK and Aurora kinases. The in vitro and in vivo data support its mechanism of action and provide a rationale for targeting these pathways in this patient population. While clinical development was halted, the preclinical findings with this compound contribute valuable insights into the therapeutic potential of dual MEK and Aurora kinase inhibition for KRAS-driven malignancies. Further research into compounds with similar dual-targeting profiles and improved pharmacokinetic properties may hold promise for the treatment of KRAS-mutant lung cancer.

References

- 1. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment Strategies for KRAS-Mutated Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Protocol to establish a lung adenocarcinoma immunotherapy allograft mouse model with FACS and immunofluorescence-based analysis of tumor response - PMC [pmc.ncbi.nlm.nih.gov]

The Dual MEK/Aurora Kinase Inhibitor BI-847325: A Technical Overview of its Apoptosis Induction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BI-847325, a potent and orally bioavailable dual inhibitor of MEK and Aurora kinases, with a specific focus on its mechanisms for inducing apoptosis in cancer cells. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the signaling pathways and experimental workflows involved.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor that uniquely targets two distinct and critical pathways in cancer cell proliferation and survival: the RAS/RAF/MEK/ERK signaling pathway and the Aurora kinase family (A, B, and C).[1] The inhibition of MEK (MAPK/ERK kinase) disrupts growth factor-mediated cell signaling, while the inhibition of Aurora kinases interferes with mitotic spindle formation and chromosome segregation, ultimately leading to cell cycle arrest and apoptosis.[1] This dual-targeting approach allows this compound to be effective in a broad range of hematologic and solid tumors, including those with acquired resistance to single-agent therapies like BRAF inhibitors.[2][3][4]

Quantitative Analysis of this compound Activity

The efficacy of this compound in inhibiting its targets and inducing apoptosis has been quantified across various cancer cell lines. The following tables summarize the key inhibitory concentrations (IC50) and the extent of apoptosis induction observed in preclinical studies.

| Target | Organism/Enzyme | IC50 (nM) |

| Aurora Kinase B | Xenopus laevis | 3 |

| Aurora Kinase A | Human | 25 |

| Aurora Kinase C | Human | 15 |

| MEK1 | Human | 25 |

| MEK2 | Human | 4 |

| Data sourced from multiple studies.[5][6][7] |

Table 1: Inhibitory Concentration (IC50) of this compound against Target Kinases. This table illustrates the high potency of this compound against its primary targets.

| Cell Line | Cancer Type | Treatment Conditions | Result |

| BRAF-mutant melanoma cell lines | Melanoma | 30-300 nM, 28 days | Prevention of colony formation |

| BRAF-mutant melanoma cell lines | Melanoma | >100 nM, 48 hours | Significant induction of apoptosis |

| C643 | Anaplastic Thyroid Carcinoma | Not specified | 67% apoptotic/necrotic cell death |

| SW1736 | Anaplastic Thyroid Carcinoma | Not specified | 35.7% apoptotic/necrotic cell death |

| Data compiled from studies on melanoma and anaplastic thyroid carcinoma.[5][8] |

Table 2: Apoptosis Induction and Growth Inhibition by this compound in Cancer Cell Lines. This table highlights the cytotoxic effects of this compound in different cancer models.

Signaling Pathways of Apoptosis Induction

This compound induces apoptosis through a multi-faceted approach that involves the modulation of key pro- and anti-apoptotic proteins. The dual inhibition of MEK and Aurora kinases converges to suppress survival signals and promote programmed cell death.

Figure 1: this compound Signaling Pathway to Apoptosis. This diagram illustrates how this compound's dual inhibition of MEK and Aurora kinases leads to the modulation of downstream effectors and ultimately induces apoptosis.

Key molecular events in this compound-induced apoptosis include:

-

Suppression of Mcl-1: A critical anti-apoptotic protein, Mcl-1, is downregulated following treatment with this compound.[2][5] This is a key mechanism for overcoming resistance to BRAF inhibitors in melanoma.[3][5]

-

Upregulation of BIM: The pro-apoptotic protein BIM is upregulated, further tipping the cellular balance towards apoptosis.[2][5]

-

Downregulation of NFκB: In anaplastic thyroid carcinoma cells, this compound has been shown to decrease the expression of the anti-apoptotic genes NFκB1 and NFκB2.[8][9]

-

Reduction of Phospho-ERK and Phospho-Histone H3: As direct consequences of MEK and Aurora kinase inhibition, the levels of phosphorylated ERK and Histone H3 are reduced, serving as biomarkers of drug activity.[5][8]

Experimental Protocols

The following sections detail the methodologies used in key experiments to evaluate the apoptotic effects of this compound.

Cell Viability and Growth Inhibition Assays

A common method to assess the cytotoxic effects of this compound is the Alamar blue assay.

-

Cell Plating: Cancer cells are seeded in 96-well plates at a density of 2,500 cells per well and allowed to adhere overnight.[6]

-

Treatment: Cells are treated with a range of concentrations of this compound (e.g., 1 nM to 30 µM) for 72 hours.[6]

-

Metabolic Activity Measurement: Alamar blue reagent is added to each well, and the metabolic activity, which correlates with the number of viable cells, is measured according to the manufacturer's protocol.[6]

Apoptosis Detection by Flow Cytometry

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis.

-

Cell Treatment: Cells are treated with this compound at various concentrations (e.g., 10 nM - 1 µM) for a specified duration, such as 48 hours.[5]

-

Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (a fluorescent agent that stains the DNA of necrotic or late apoptotic cells with compromised membranes).[10]

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[8][10]

Figure 2: Experimental Workflow for Apoptosis Detection. This diagram outlines the key steps involved in quantifying this compound-induced apoptosis using flow cytometry.

Western Blot Analysis

Western blotting is employed to determine the effect of this compound on the expression levels of key proteins involved in the apoptosis signaling cascade.

-

Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, phospho-histone H3, Mcl-1, BIM).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate.

In Vivo Efficacy

In animal models, this compound has demonstrated significant antitumor activity. For instance, in BRAF-inhibitor naive xenografts, once-weekly administration of 70 mg/kg this compound led to durable tumor regression.[2][3] Analysis of these tumor samples confirmed the induction of apoptosis, which was associated with the suppression of phospho-ERK, total MEK, phospho-Histone H3, and Mcl-1 expression.[2][3]

Conclusion

This compound represents a promising therapeutic agent that effectively induces apoptosis in a range of cancer models, including those resistant to other targeted therapies. Its dual inhibitory action on MEK and Aurora kinases provides a robust mechanism to overcome tumor survival pathways. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals working on novel cancer therapeutics. Further investigation into the synergistic potential of this compound with other anticancer agents is a promising avenue for future research.[4][11]

References

- 1. Facebook [cancer.gov]

- 2. The Novel ATP-Competitive MEK/Aurora Kinase Inhibitor this compound Overcomes Acquired BRAF Inhibitor Resistance through Suppression of Mcl-1 and MEK Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The novel ATP-competitive MEK/Aurora kinase inhibitor this compound overcomes acquired BRAF inhibitor resistance through suppression of Mcl-1 and MEK expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound, a selective dual MEK and Aurora kinases inhibitor, reduces aggressive behavior of anaplastic thyroid carcinoma on an in vitro three-dimensional culture | springermedizin.de [springermedizin.de]

- 9. This compound, a selective dual MEK and Aurora kinases inhibitor, reduces aggressive behavior of anaplastic thyroid carcinoma on an in vitro three-dimensional culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

Preclinical Profile of BI-847325: A Dual MEK and Aurora Kinase Inhibitor in Solid Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BI-847325 is an orally bioavailable, ATP-competitive small molecule inhibitor that uniquely targets both the mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[1][2] This dual inhibitory action offers a promising therapeutic strategy for a wide range of solid tumors by simultaneously targeting key pathways involved in cell proliferation, survival, and mitosis.[2][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its in vitro and in vivo activity, the experimental methodologies used in its evaluation, and the signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting two distinct and critical signaling nodes:

-

MEK Inhibition: As a key component of the RAS/RAF/MEK/ERK pathway, MEK1/2 inhibition by this compound prevents the phosphorylation and activation of ERK1/2.[1] This, in turn, disrupts downstream signaling that promotes cell proliferation, differentiation, and survival.[1][]

-

Aurora Kinase Inhibition: this compound also targets Aurora kinases A, B, and C, which are essential for proper mitotic progression.[1][5] Inhibition of these kinases leads to defects in centrosome separation, spindle assembly, and chromosome segregation, ultimately inducing mitotic catastrophe and apoptosis.[1][5]

Quantitative In Vitro Efficacy

The anti-proliferative activity of this compound has been evaluated across a broad panel of human cancer cell lines, demonstrating potent activity in the submicromolar range.[2][6] The tables below summarize the key inhibitory concentrations (IC50/GI50) in various solid tumor cell lines.

Table 1: In Vitro Anti-proliferative Activity of this compound in Solid Tumor Cell Lines

| Cell Line | Cancer Type | Mutation Status | IC50 / GI50 (nM) |

| A375 | Melanoma | BRAF V600E | 7.5 (GI50)[7] |

| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 60 (GI50)[7] |

| C643 | Anaplastic Thyroid Carcinoma | - | - |

| SW1736 | Anaplastic Thyroid Carcinoma | - | - |

Note: Specific IC50/GI50 values for C643 and SW1736 were not explicitly provided in the search results, but the studies confirmed this compound's efficacy.

Table 2: Enzymatic Inhibitory Activity of this compound [8]

| Target | IC50 (nM) |

| Human MEK1 | 25 |

| Human MEK2 | 4 |

| Human Aurora A | 25 |

| X. laevis Aurora B | 3 |

| Human Aurora C | 15 |

Quantitative In Vivo Efficacy

Preclinical in vivo studies using subcutaneous xenograft models have demonstrated significant anti-tumor activity of this compound in various solid tumor types.[2][3]

Table 3: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |

| Colorectal Cancer (4 of 5 models) | Colorectal | 40 and 80 mg/kg, once weekly | High activity (T/C < 25%)[2][3] |

| Gastric Cancer (2 of 2 models) | Gastric | 40 and 80 mg/kg, once weekly | High activity (T/C < 25%)[2][3] |

| Mammary Cancer (2 of 2 models) | Mammary | 40 and 80 mg/kg, once weekly | High activity (T/C < 25%)[2][3] |

| Pancreatic Cancer (1 of 1 model) | Pancreatic | 40 and 80 mg/kg, once weekly | High activity (T/C < 25%)[2][3] |

| COLO 205 | Colorectal (BRAF V600E) | 80 mg/kg, once weekly (days 1, 8, 15) | Tumor regression[3] |

| CXF 1103 (with Capecitabine) | Colorectal | 80 mg/kg, once weekly + 150 mg/kg/day Capecitabine | Partial regression[6] |

| GXA 3011 & GXA 3023 (with Capecitabine) | Gastric | 80 mg/kg, once weekly + 150 mg/kg/day Capecitabine | Tumor stasis[6] |

| MAXFTN 401 (with Capecitabine) | Triple-Negative Mammary | 80 mg/kg, once weekly + 150 mg/kg/day Capecitabine | Complete remission[6] |

T/C: Treatment vs. Control tumor volume.

Experimental Protocols

Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound in cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72-96 hours.

-

Viability Assessment:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

AlamarBlue Assay: Add AlamarBlue reagent to each well and incubate for 4-6 hours. Measure fluorescence with excitation at 560 nm and emission at 590 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the IC50/GI50 values by fitting the data to a sigmoidal dose-response curve using appropriate software.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins in the MEK and Aurora kinase pathways.

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a 4-12% Bis-Tris polyacrylamide gel.[7]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Histone H3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[7][10]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

Cell Cycle Analysis

Objective: To evaluate the effect of this compound on cell cycle progression.

Methodology:

-

Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[1][11]

-

Staining:

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.[2]

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Studies

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude or NSG mice).[12][13][14]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width^2) / 2.[15][16]

-

Drug Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally according to the specified dosing schedule.[3]

-

Efficacy Evaluation: Continue monitoring tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).[15]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound and its mechanism of action.

Conclusion

The preclinical data for this compound strongly support its continued development as a promising therapeutic agent for solid tumors. Its dual inhibition of MEK and Aurora kinases provides a multi-pronged attack on cancer cell proliferation and survival. The potent in vitro and in vivo efficacy, coupled with a well-defined mechanism of action, provides a strong rationale for its clinical investigation in various solid tumor indications. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the preclinical profile of this compound.

References

- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 2. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 3. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. cccells.org [cccells.org]

- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 14. yeasenbio.com [yeasenbio.com]

- 15. dctd.cancer.gov [dctd.cancer.gov]

- 16. reactionbiology.com [reactionbiology.com]

Unraveling the Selectivity of BI-847325: A Dual Inhibitor of MEK and Aurora Kinases

An In-depth Technical Guide for Researchers and Drug Development Professionals

BI-847325 is a potent, orally bioavailable, ATP-competitive small molecule inhibitor that uniquely targets two distinct and critical cancer signaling pathways: the mitogen-activated protein kinase (MAPK) cascade, specifically MEK1 and MEK2, and the Aurora kinases (A, B, and C) that are key regulators of mitosis.[1][2] This dual inhibitory activity offers a compelling therapeutic strategy to overcome resistance mechanisms and enhance anti-tumor efficacy across a broad range of human cancers.[3][4] This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory potency, cellular activity, and the experimental methodologies used for its characterization.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been rigorously assessed against its primary targets and a panel of other kinases to determine its selectivity. The following tables summarize the key quantitative data from biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of this compound against Primary Kinase Targets

| Kinase Target | Species | IC50 (nM) |

| MEK1 | Human | 25[2][5] |

| MEK2 | Human | 4[2][5] |

| Aurora A | Human | 25[5][6] |

| Aurora B | Xenopus laevis | 3[5][6] |

| Aurora C | Human | 15[5][6] |

Table 2: Off-Target Kinase Inhibition Profile of this compound

At a concentration of 1,000 nM, this compound was screened against a panel of 29 additional kinases. The following enzymes showed greater than 50% inhibition.[2][5]

| Off-Target Kinase | IC50 (nM) |

| LCK | 5[5] |

| MAP3K8 (COT) | 93[5] |

| FGFR1 | > 100 |

| AMPK | > 100 |

| CAMK1D | > 100 |

| TBK1 | > 100 |

Table 3: Cellular Antiproliferative Activity of this compound

The growth inhibitory (GI50) concentrations were determined in various cancer cell lines, highlighting the compound's potent cellular activity.

| Cell Line | Cancer Type | Key Mutation(s) | GI50 (nM) |

| A375 | Melanoma | BRAF V600E | 7.5[2][5] |

| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 60[2][5] |

Signaling Pathways Targeted by this compound

This compound exerts its anti-cancer effects by concurrently inhibiting two major signaling pathways crucial for tumor cell proliferation, survival, and division.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a selective dual MEK and Aurora kinases inhibitor, reduces aggressive behavior of anaplastic thyroid carcinoma on an in vitro three-dimensional culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Cell cycle studies based upon quantitative image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Profiling of BI-847325 in the A375 Human Melanoma Cell Line

Audience: Researchers, scientists, and drug development professionals.

Introduction

BI-847325 is a potent and orally bioavailable dual inhibitor of MEK and Aurora kinases.[1][2][3] This compound has demonstrated significant anti-proliferative activity across a broad range of human tumor cell lines, with particular sensitivity observed in melanomas.[2][4] The A375 cell line, derived from a human malignant melanoma, harbors the BRAF V600E mutation, rendering it highly dependent on the MAPK/ERK signaling pathway for proliferation and survival. This makes A375 an ideal in vitro model to investigate the efficacy of MEK inhibitors like this compound. These application notes provide detailed protocols for evaluating the in vitro effects of this compound on the A375 cell line.

This compound Signaling Pathway

This compound exerts its anti-cancer effects by simultaneously targeting two key signaling pathways crucial for cell proliferation and division: the MAPK/ERK pathway and the Aurora kinase pathway.

Caption: this compound dual-inhibits MEK in the MAPK/ERK pathway and Aurora kinases.

Experimental Workflow

The following diagram outlines the general workflow for assessing the in vitro efficacy of this compound in the A375 cell line.

Caption: Workflow for in vitro evaluation of this compound in A375 cells.

Quantitative Data Summary

| Parameter | This compound | Reference Compound (e.g., Vemurafenib) |

| IC50 (Growth Inhibition) | 0.3 nM - 2 µM[1] | Varies by cell line |

| Apoptosis Induction | Concentration-dependent increase | Concentration-dependent increase |

| Colony Formation | Significant inhibition at >30 nM | Significant inhibition |

| p-ERK Inhibition | Dose-dependent decrease | Dose-dependent decrease |

| Mcl-1 Expression | Reduction observed | May vary |

Experimental Protocols

1. A375 Cell Culture

-

Cell Line: A375 (ATCC® CRL-1619™)

-

Morphology: Epithelioid

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

2. Cell Viability Assay (Modified Propidium Iodide Assay)

This assay determines the effect of this compound on cell proliferation.

-

Procedure:

-

Seed A375 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in growth medium. A suggested concentration range is 0.001 to 30 µM.[5]

-

Remove the existing medium and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) group.

-

Incubate the plates for 72-96 hours.[5]

-

After incubation, assess cell viability using a modified propidium iodide assay or a similar method like MTT or Alamar blue.[1][5]

-

Measure the absorbance or fluorescence according to the manufacturer's protocol.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

-

Procedure:

-

Seed A375 cells in 6-well plates and allow them to adhere.

-

Treat the cells with this compound at concentrations around the determined IC50 value for 24-48 hours.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the samples by flow cytometry.[6]

-

4. Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

-

Procedure:

-

Seed A375 cells in 6-well plates at a low density (e.g., 500-1000 cells/well).

-

Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 30 nM - 300 nM) for 24 hours.[7]

-

Remove the drug-containing medium, wash with PBS, and add fresh growth medium.

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

Fix the colonies with a solution of 6.0% glutaraldehyde.[8]

-

Stain the colonies with 0.5% crystal violet.[8]

-

Count the number of colonies (typically defined as containing >50 cells).

-

5. Western Blot Analysis

This method is used to detect changes in protein expression and phosphorylation in key signaling pathways.

-

Procedure:

-

Seed A375 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at various concentrations and for different time points (e.g., 2, 6, 24, 48 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p-ERK, total ERK, Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) system.

-

References